1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for use in various fields of research. In
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine involves its binding to specific receptors in the brain. This binding can lead to changes in the activity of these receptors, which can have downstream effects on various physiological processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine can have a range of biochemical and physiological effects. For example, this compound has been shown to modulate the release of certain neurotransmitters, which can have downstream effects on various physiological processes. Additionally, this compound has been found to have anti-inflammatory properties, which could make it useful for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine in lab experiments is its high affinity for certain receptors. This makes it a useful tool for studying the function of these receptors. Additionally, this compound has been found to have low toxicity, which makes it safe to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine. One area of research that could be explored is the use of this compound in the treatment of certain diseases. For example, this compound has been found to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as arthritis. Additionally, this compound could be studied further to better understand its mechanism of action and potential applications in various fields of scientific research.
In conclusion, 1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine is a promising compound that has been studied for its potential applications in various fields of scientific research. Its high affinity for certain receptors and low toxicity make it a useful tool for studying the function of these receptors. Further research on this compound could lead to new insights into its mechanism of action and potential applications in the treatment of certain diseases.
Synthesemethoden
The synthesis of 1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine involves the reaction of 1-methyl-2-phenylethylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis process has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine has been studied for its potential applications in various fields of scientific research. One area of research where this compound has shown promise is in the study of neurotransmitter receptors. Studies have shown that this compound has a high affinity for certain receptors, which makes it a useful tool for studying the function of these receptors.
Eigenschaften
Molekularformel |
C24H32N2O5 |
---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
1-[4-(1-phenylpropan-2-yl)piperazin-1-yl]-2-(3,4,5-trimethoxyphenoxy)ethanone |
InChI |
InChI=1S/C24H32N2O5/c1-18(14-19-8-6-5-7-9-19)25-10-12-26(13-11-25)23(27)17-31-20-15-21(28-2)24(30-4)22(16-20)29-3/h5-9,15-16,18H,10-14,17H2,1-4H3 |
InChI-Schlüssel |
OIZFACGVQRLYET-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N2CCN(CC2)C(=O)COC3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N2CCN(CC2)C(=O)COC3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.